1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde is a chemical compound with the molecular formula C11H13BrN2O3S It is characterized by the presence of a bromopyridine group attached to a sulfonyl piperidine ring, which is further connected to a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde typically involves multiple steps. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group. The resulting compound is further reacted with piperidine under controlled conditions to form the piperidine ring. Finally, the carbaldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carboxylic acid.
Reduction: 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromopyridine moiety may also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carboxylic acid
- 1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-methanol
- 1-(5-Chloropyridin-3-ylsulfonyl)piperidine-3-carbaldehyde
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)piperidine-3-carbaldehyde is unique due to the presence of the bromopyridine group, which can undergo specific substitution reactions, and the sulfonyl group, which enhances its binding affinity to proteins. This combination of functional groups makes it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpiperidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-10-4-11(6-13-5-10)18(16,17)14-3-1-2-9(7-14)8-15/h4-6,8-9H,1-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGVGYDKYPFZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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